4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline
Description
Properties
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-10-7-11(2)9-15(8-10)18(16,17)13-5-3-12(14)4-6-13/h3-6,10-11H,7-9,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYNHMDLCOBJQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline typically involves the reaction of 3,5-dimethylpiperidine with sulfonyl chloride, followed by the introduction of an aniline group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Step 1: Reaction of 3,5-dimethylpiperidine with sulfonyl chloride in the presence of a base.
Step 2: Introduction of the aniline group to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives of the aniline moiety.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Properties
The compound has been investigated for its potential therapeutic properties, particularly in the treatment of various diseases. Its structural characteristics allow it to interact with biological targets effectively, making it a candidate for drug development.
- Anti-inflammatory and Analgesic Activities : Preliminary studies suggest that 4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline may exhibit anti-inflammatory and analgesic effects, which are crucial for treating conditions like arthritis and chronic pain .
- Anticancer Potential : Research indicates that this compound may have activity against certain cancer types. Its ability to modulate enzyme activity and receptor function is vital for understanding its mechanism of action in cancer therapy .
Table 1: Summary of Biological Activities
| Activity Type | Potential Effects | References |
|---|---|---|
| Anti-inflammatory | Reduction of inflammation | |
| Analgesic | Pain relief | |
| Anticancer | Inhibition of tumor growth |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. The sulfonamide functionality is known to enhance antibacterial activity.
- Activity Against Resistant Strains : Compounds with similar structures have shown significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. For instance, derivatives containing piperidine moieties have been reported to be four times more effective than standard antibiotics like vancomycin against MRSA .
Table 2: Comparative Antimicrobial Activity
Synthesis and Modification
The synthesis of this compound typically involves the reaction of 3,5-dimethylpiperidine with sulfonyl chloride to form the sulfonamide linkage. This step is crucial as it enhances the compound's solubility and biological activity.
Synthesis Overview
- Reactants : 3,5-dimethylpiperidine + sulfonyl chloride.
- Process : Reaction under controlled conditions to form the sulfonamide.
- Purification : Column chromatography is often used for purification.
Case Studies
Several case studies have documented the efficacy of compounds related to this compound:
- Case Study on Anticancer Activity : A study explored the effects of a related compound on cancer cell lines, demonstrating significant inhibition of cell proliferation in vitro . The findings suggest that modifications to the piperidine ring could enhance potency.
- Case Study on Antibacterial Properties : Research conducted on a series of sulfonamide derivatives revealed that those incorporating piperidine exhibited superior antibacterial properties compared to traditional sulfonamides . This highlights the importance of structural modifications in enhancing biological activity.
Mechanism of Action
The mechanism of action of 4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfonyl group can form hydrogen bonds or electrostatic interactions with target molecules, while the piperidine ring provides structural stability and specificity.
Comparison with Similar Compounds
Table 1: Key Features of 4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline and Analogs
*Inferred from structural analogs like dapsone, where sulfonamide groups reduce solubility .
Key Observations :
- Synthesis : The target compound is likely synthesized via reactions between sulfonyl isocyanates and amines, similar to sulfonylurea derivatives in . This method avoids metals and uses acetonitrile as a solvent, favoring scalability .
- Substituent Effects: Dapsone: The 4-aminophenyl group contributes to dual antimicrobial/anti-inflammatory activity but limits solubility . Trifluoromethyl Analogs (e.g., compounds in ): Electron-withdrawing CF₃ groups enhance metabolic stability but may reduce solubility . 3,5-Dimethylpiperidinyl: This bulky, lipophilic group could improve blood-brain barrier penetration or target-specific binding compared to planar aromatic substituents .
Biological Activity
4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline is a sulfonamide compound notable for its potential applications in medicinal chemistry and its unique structural features. The compound's molecular formula is C13H20N2O2S, with a molecular weight of 268.38 g/mol. Its structure incorporates a piperidine ring, an aniline moiety, and a sulfonamide linkage, which enhances both solubility and biological activity .
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The sulfonamide group is known to modulate enzyme activity, potentially inhibiting specific pathways critical in disease processes. Additionally, the piperidine moiety may enhance receptor interaction, contributing to the compound's pharmacological effects.
Biological Activity Overview
Research has indicated several areas where this compound exhibits biological activity:
- Anticancer Activity : Preliminary studies suggest that the compound may have efficacy against certain cancer cell lines. Its structural properties enable it to act as a biochemical probe in receptor studies, indicating potential for targeted therapies.
- Anti-inflammatory and Analgesic Properties : The compound's ability to modulate inflammatory pathways suggests it could be beneficial in treating conditions characterized by inflammation and pain .
- Neuroprotective Effects : There is emerging evidence that compounds with similar structures exhibit neuroprotective properties, which may extend to this compound.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies : A study examining the interaction of sulfonamide derivatives with bacterial enzymes demonstrated that this compound could inhibit enzyme activity effectively, suggesting its potential as an antimicrobial agent .
- Structure-Activity Relationship (SAR) : Research into the SAR of similar compounds has shown that modifications to the piperidine and aniline portions can significantly affect biological activity. This highlights the importance of structural optimization in drug development .
- Pharmacological Profiling : In pharmacological assessments, compounds structurally similar to this compound have demonstrated promising results in animal models for pain relief and anti-inflammatory effects .
Comparative Analysis
The following table compares this compound with structurally related compounds regarding their biological activities:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 4-(3,5-Dimethylpiperidin-1-yl)aniline | Sulfonamide linkage | Potential anticancer and anti-inflammatory effects |
| 4-(2-Hydroxyphenyl)-N-(3,5-dimethylphenyl)urea | Urea linkage | Antidiabetic properties |
| 4-(3-Methoxyphenyl)-N-(3,5-dimethylphenyl)urea | Urea linkage | Anticancer properties |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline?
- Methodological Answer : The compound is typically synthesized via sulfonylation reactions. For example, sulfonyl isocyanates (e.g., 4-tolyl sulfonyl isocyanate) can react with primary amines under metal-free conditions in acetonitrile at room temperature to form sulfonamide derivatives. Purification is achieved via column chromatography or crystallization . Modifications to the piperidine substituents (e.g., dimethyl groups) require careful selection of starting materials and optimization of reaction stoichiometry .
Q. How is the structure of this compound confirmed?
- Methodological Answer : Structural confirmation involves:
- Spectroscopy : and to verify proton/carbon environments (e.g., aromatic protons at δ 7.8–8.0 ppm, piperidine methyl groups at δ 1.2–1.5 ppm) .
- Elemental Analysis : To validate empirical formula (e.g., CHNOS) .
- X-ray Crystallography : Monoclinic crystal systems (space group P2) with lattice parameters (e.g., a = 5.82 Å, β = 97.7°) provide definitive proof of molecular geometry .
Advanced Research Questions
Q. How can analogs of this compound be designed for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Modify Substituents : Introduce electron-withdrawing (e.g., trifluoromethyl) or electron-donating groups (e.g., methoxy) on the aniline ring to assess electronic effects on bioactivity .
- Piperidine Variations : Replace 3,5-dimethylpiperidine with fluorinated (e.g., 4-fluoropiperidine) or chlorinated derivatives to study steric/electronic impacts .
- Biological Testing : Use in-vitro assays (e.g., apoptosis pathways) to correlate structural changes with activity .
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
- Methodological Answer :
- Cross-Validation : Compare NMR data with computational predictions (DFT calculations) to confirm peak assignments .
- Reaction Monitoring : Use LC-MS to detect intermediates or byproducts that may cause spectral discrepancies .
- Crystallographic Clarification : Resolve ambiguities (e.g., rotational isomerism) via single-crystal X-ray analysis .
Q. What methods are effective for preparing cocrystalline adducts to enhance solubility or stability?
- Methodological Answer : Cocrystallization with acidic coformers (e.g., 3,5-dinitrobenzoic acid) can improve physicochemical properties. Steps include:
- Solvent Selection : Use polar solvents (e.g., ethanol/water mixtures) for co-dissolution.
- Stoichiometric Ratios : Optimize molar ratios (e.g., 1:1 or 1:2) via phase solubility diagrams.
- Crystallization Conditions : Slow evaporation at 20–25°C yields stable adducts, as demonstrated for dapsone analogs .
Q. What strategies improve synthetic yields under specific reaction conditions?
- Methodological Answer :
- Solvent Optimization : Acetonitrile or THF often enhances sulfonylation efficiency compared to DMF .
- Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate amine-sulfonyl coupling .
- Temperature Control : Maintain reactions at 0–25°C to minimize side reactions (e.g., oxidation of aniline groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
